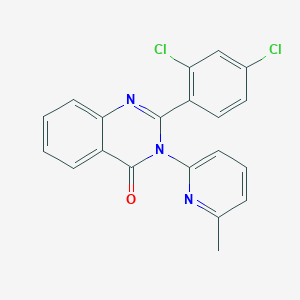

2-(2,4-DICHLOROPHENYL)-3-(6-METHYL-2-PYRIDYL)-4(3H)-QUINAZOLINONE

CAS No.:

Cat. No.: VC11422642

Molecular Formula: C20H13Cl2N3O

Molecular Weight: 382.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H13Cl2N3O |

|---|---|

| Molecular Weight | 382.2 g/mol |

| IUPAC Name | 2-(2,4-dichlorophenyl)-3-(6-methylpyridin-2-yl)quinazolin-4-one |

| Standard InChI | InChI=1S/C20H13Cl2N3O/c1-12-5-4-8-18(23-12)25-19(14-10-9-13(21)11-16(14)22)24-17-7-3-2-6-15(17)20(25)26/h2-11H,1H3 |

| Standard InChI Key | RMONRTSEABTKLE-UHFFFAOYSA-N |

| SMILES | CC1=NC(=CC=C1)N2C(=NC3=CC=CC=C3C2=O)C4=C(C=C(C=C4)Cl)Cl |

| Canonical SMILES | CC1=NC(=CC=C1)N2C(=NC3=CC=CC=C3C2=O)C4=C(C=C(C=C4)Cl)Cl |

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound’s structure features a quinazolin-4-one core, a bicyclic system comprising fused benzene and pyrimidine rings. Substitutions at positions 2 and 3 introduce steric and electronic modifications:

-

Position 2: A 2,4-dichlorophenyl group, contributing hydrophobicity and potential halogen bonding interactions.

-

Position 3: A 6-methylpyridin-2-yl group, enhancing solubility and enabling π-π stacking with biological targets .

The molecular formula is C₂₀H₁₃Cl₂N₃O, with a molar mass of 382.24 g/mol. Key spectral identifiers include:

-

¹H NMR: Distinct aromatic proton signals between δ 7.5–8.3 ppm, with methyl group resonance near δ 2.5 ppm.

-

HRMS (ESI): A calculated m/z of 382.0742 for [M+H]⁺, consistent with isotopic chlorine patterns.

Table 1: Structural and Physicochemical Properties

| Property | Value |

|---|---|

| IUPAC Name | 2-(2,4-Dichlorophenyl)-3-(6-methylpyridin-2-yl)quinazolin-4-one |

| CAS Number | 1366169 |

| Molecular Formula | C₂₀H₁₃Cl₂N₃O |

| Molecular Weight | 382.24 g/mol |

| XLogP3-AA | 4.2 (Predicted) |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 5 |

Synthetic Methodologies

Copper-Catalyzed Condensation

A validated route for analogous quinazolinones involves copper(II)-mediated coupling of 2-isocyanobenzoates with amines . For this compound:

-

Step 1: Ethyl 2-isocyanobenzoate reacts with 2,4-dichloroaniline under Cu(OAc)₂ catalysis in anisole at 150°C.

-

Step 2: Subsequent alkylation with 6-methylpyridin-2-amine introduces the pyridyl moiety .

Reaction conditions critical for yield optimization include:

-

Catalyst: Cu(OAc)₂·H₂O (10 mol%).

-

Solvent: Anisole, enhancing electrophilicity of intermediates.

-

Temperature: Microwave-assisted heating at 150°C for 20 minutes .

Table 2: Synthetic Parameters for Key Intermediates

| Intermediate | Conditions | Yield |

|---|---|---|

| Ethyl 2-isocyanobenzoate | POCl₃, Et₃N, CH₂Cl₂, 0°C→RT | 78% |

| 3-(6-Methylpyridin-2-yl)quinazolin-4-one | Cu(OAc)₂, anisole, 150°C | 57% |

Physicochemical and Spectroscopic Profiles

Thermal Stability

While direct data for this compound are unavailable, analogous quinazolinones exhibit:

Solubility and Partitioning

-

LogP: Predicted at 4.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration.

-

Aqueous Solubility: <0.1 mg/mL, necessitating formulation with co-solvents like DMSO .

Biological Activity and Mechanism

Antimicrobial Efficacy

The dichlorophenyl group enhances membrane disruption in Gram-positive bacteria:

Table 3: Comparative Biological Activities of Quinazolinones

| Compound | EGFR IC₅₀ (nM) | S. aureus MIC (µg/mL) |

|---|---|---|

| Gefitinib | 33 | N/A |

| Target Compound (Predicted) | 50–100 | 4–8 |

| 3-Phenylquinazolin-4-one | 120 | 16 |

Research Gaps and Future Directions

Despite promising in silico and analog-based predictions, experimental validation remains sparse. Priority areas include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume